molecular formula C23H26N4O4 B12037952 N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12037952
M. Wt: 422.5 g/mol
InChI Key: GOMKDBGHMMSEGC-BUVRLJJBSA-N
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Description

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, dimethoxyphenyl, and propoxyphenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Pyrazole: The hydrazone is then reacted with ethyl acetoacetate under reflux conditions to form the pyrazole ring.

    Substitution Reaction: The pyrazole intermediate is further reacted with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazoles or aromatic derivatives.

Scientific Research Applications

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
  • (E)-N’- (1-(3,4-dimethoxyphenyl)ethylidene)-3’,5’-dimethyl-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide
  • N’-(1-(3,4-dimethoxyphenyl)ethylidene)-3-(2-furyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4/c1-5-12-31-18-9-6-16(7-10-18)19-14-20(26-25-19)23(28)27-24-15(2)17-8-11-21(29-3)22(13-17)30-4/h6-11,13-14H,5,12H2,1-4H3,(H,25,26)(H,27,28)/b24-15+

InChI Key

GOMKDBGHMMSEGC-BUVRLJJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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